molecular formula C23H18N2O7S B2581723 Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate CAS No. 865197-46-2

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate

Cat. No. B2581723
CAS RN: 865197-46-2
M. Wt: 466.46
InChI Key: RWMSWLRSBJZXAT-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H18N2O7S and its molecular weight is 466.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate is part of a broader class of compounds synthesized through various chemical reactions, with potential applications in material science, pharmaceuticals, and chemical research. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives demonstrates the versatility and reactivity of related benzothiazole compounds. These compounds were synthesized by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showing the potential for creating a wide range of derivatives with varied properties (Mohamed, 2014). Another study elaborated on the synthetic pathways and the chemical reactions involved in obtaining similar compounds, which underscores the chemical flexibility and potential for various applications in synthesis and material development (Mohamed, 2021).

Photolytic Reactions and Product Formation

Photolysis studies on related ethyl carboxylate compounds provide insights into their behavior under light exposure, which is crucial for understanding their stability and potential applications in photochemical processes. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols revealed the formation of methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, indicating the dual pathways of photochemical reactions these compounds can undergo (Ang & Prager, 1992). Such studies are pivotal for applications that require light stability or specific photochemical behavior.

Structural and Physical Properties

Research on the crystal structure, synthesis, and physical properties of thiazolidinone derivatives, which share structural similarities with ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate, highlights the importance of understanding the molecular architecture for potential pharmaceutical applications. The X-ray structure determination of a thiazolidinone derivative provides valuable information on the molecular geometry, hydrogen bonding, and three-dimensional packing, which are critical for drug design and material science applications (Megrouss et al., 2019).

properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7S/c1-3-31-21(28)14-8-9-16-18(11-14)33-23(25(16)12-19(26)30-2)24-20(27)15-10-13-6-4-5-7-17(13)32-22(15)29/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMSWLRSBJZXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate

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